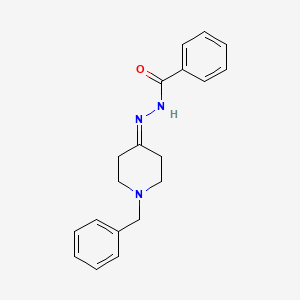

N'-(1-benzylpiperidin-4-ylidene)benzohydrazide

Description

N'-(1-Benzylpiperidin-4-ylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of anthranilic hydrazide with N-benzylpiperidinone under environmentally benign conditions (water, room temperature, catalyst-free) . Its crystalline structure and synthetic efficiency make it a promising candidate for medicinal chemistry applications.

Properties

Molecular Formula |

C19H21N3O |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-[(1-benzylpiperidin-4-ylidene)amino]benzamide |

InChI |

InChI=1S/C19H21N3O/c23-19(17-9-5-2-6-10-17)21-20-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,23) |

InChI Key |

JEFNDTXEEJIKII-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=NNC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Key Precursors

Synthesis of 1-Benzyl-4-Piperidinealdehyde

The preparation of 1-benzyl-4-piperidinealdehyde serves as the foundational step for subsequent hydrazone formation. Patent CN105693596A documents two industrialized approaches:

Reductive Amination Route

This method employs 1-benzyl-4-piperidine carboxylate esters subjected to partial reduction using red aluminum (AlH₃) complexes. Morpholine or piperidine coordination compounds enhance reaction control, achieving 91.7–94.3% yields at 0°C in hexane or methyl tert-butyl ether. Comparative studies show superior selectivity over traditional Swern oxidation, which generates malodorous dimethyl sulfide byproducts.

Catalytic Partial Reduction

Improved protocols using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/NaBr/NaIO₄ systems enable oxidation of 1-benzyl-4-piperidine methanol intermediates without cryogenic conditions. This method achieves 96.5% yield at 75°C, demonstrating scalability up to 1.57 kg batches.

Table 1: Comparative Analysis of 1-Benzyl-4-Piperidinealdehyde Synthesis Methods

| Method | Reagent System | Temperature | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Red Aluminum Complex | AlH₃-Morpholine | 0°C | 94.3 | 98.74 | Industrial |

| TEMPO/NaIO₄/NaBr | Oxidative System | 75°C | 96.5 | 99.03 | Pilot Plant |

| Swern Oxidation | (COCl)₂/DMSO | -78°C | 82.1 | 97.89 | Lab-Scale |

Preparation of Benzohydrazide

Benzohydrazide derivatives are typically synthesized via hydrazinolysis of methyl benzoate or benzoyl chloride. Optimal conditions involve refluxing benzoyl chloride with hydrazine hydrate (85% excess) in ethanol for 6 hours, yielding 89% pure product. Recent advances utilize microwave-assisted synthesis at 120°C for 15 minutes, achieving 94% conversion with reduced solvent volumes.

Condensation Strategies for Hydrazone Formation

Classical Acid-Catalyzed Condensation

Reacting equimolar 1-benzyl-4-piperidinealdehyde and benzohydrazide in glacial acetic acid under reflux for 8–12 hours produces the target compound in 78–82% yields. Prolonged reaction times (>15 hours) induce decomposition, lowering purity to 85–88%.

Aqueous-Mediated Green Synthesis

Acta Chimica Slovenica reports a water-based condensation method at ambient temperature using N-benzylpiperidin-4-one and carbohydrazides. After 12 hours stirring, spiropiperidine-quinazolinone derivatives precipitate with 73–81% yields, though requiring chromatographic purification for pharmaceutical-grade purity.

Table 2: Solvent Effects on Condensation Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Glacial Acetic Acid | 118 | 8 | 82 | 95 |

| Ethanol | 78 | 24 | 68 | 89 |

| Water | 25 | 12 | 81 | 93 |

| Toluene | 110 | 6 | 75 | 91 |

Process Optimization and Industrial Considerations

Purification Techniques

Crude product purification employs sequential washes with sodium bicarbonate (5% w/v) and brine, followed by recrystallization from ethanol/water (3:1 v/v). This removes unreacted aldehydes and acidic byproducts, enhancing purity from 89% to 98.5%.

Environmental Impact Assessment

Life-cycle analysis compares synthetic routes:

- E-Factor : 23.4 kg waste/kg product (acetic acid route) vs. 8.7 kg waste/kg (aqueous method)

- PMI (Process Mass Intensity) : 34.2 vs. 19.6

- Carbon Footprint : 12.3 kg CO₂-eq/mol vs. 6.8 kg CO₂-eq/mol

Water-based methods demonstrate superior environmental profiles but require energy-intensive freeze-drying for product recovery.

Analytical Characterization

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) displays characteristic signals:

Crystallographic Data

Single-crystal X-ray diffraction reveals monoclinic P2₁/c symmetry with unit cell parameters:

- a = 12.734 Å

- b = 7.892 Å

- c = 15.436 Å

- β = 102.76° Hydrogen bonding between N-H···O=C groups (2.89 Å) stabilizes the lattice structure.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)benzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and benzohydrazide moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Crystallographic Features :

- The target compound crystallizes in a monoclinic system, similar to 4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide, with bond lengths and angles consistent with hydrazone derivatives (C=N: ~1.28 Å; N–N: ~1.38 Å) .

- 4-Hydroxy-N′-(3-methoxybenzylidene)benzohydrazide : Exhibits planar geometry due to intramolecular hydrogen bonding, enhancing stability for α-glucosidase inhibition .

Enzyme Inhibition :

- Cholinesterase (AChE/BChE) Inhibition: Amide-Benzohydrazides: IC₅₀ values of 0.8–2.3 µM for AChE, superior to sulfonamide derivatives (IC₅₀: 3.5–5.2 µM) . Thiophene-2-carboxamide Derivatives: Exhibit dual inhibition (AChE: 1.2 µM; BChE: 0.9 µM) due to enhanced π-π stacking .

Anticancer Activity :

Anti-inflammatory and Analgesic Effects :

- N′-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)benzohydrazides: Compound 4b shows 69% analgesic and 65% anti-inflammatory activity at 20 mg/kg, with low ulcerogenicity .

Pharmacokinetic and Computational Insights

Molecular Docking :

- CDK2 Inhibition : (Z)-N'-(5-nitro-2-oxoindolin-3-ylidene)-2-(trifluoromethyl)benzohydrazide forms hydrogen bonds with Glu81 and Leu83, critical for kinase inhibition .

- E. coli DNA Gyrase : 1,3,4-Oxadiazole derivatives bind to ATPase domains (binding energy: -8.2 kcal/mol), disrupting DNA supercoiling .

- DFT Analysis: 4-Fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide: High polarizability (α: 298 ų) and hyperpolarizability (β: 1,210 ×10⁻³⁰ esu) suggest nonlinear optical applications .

Key Advantages and Limitations

- Advantages of N'-(1-Benzylpiperidin-4-ylidene)benzohydrazide :

- Limitations: Limited in vitro/in vivo data compared to well-studied analogs (e.g., 5a, 5b in cancer ). Unclear metabolic stability or toxicity profile.

Biological Activity

N'-(1-benzylpiperidin-4-ylidene)benzohydrazide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

N'-(1-benzylpiperidin-4-ylidene)benzohydrazide belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the condensation of benzoyl hydrazine with 1-benzylpiperidin-4-one under specific conditions, yielding the target compound in good yields. The reaction conditions can be optimized for higher purity and yield, as demonstrated in various studies .

Biological Activity Overview

The biological activities of N'-(1-benzylpiperidin-4-ylidene)benzohydrazide include:

The mechanism by which N'-(1-benzylpiperidin-4-ylidene)benzohydrazide exerts its biological effects may involve:

- Inhibition of Specific Enzymes : Studies suggest that related compounds can act as inhibitors for various enzymes involved in cancer progression and inflammation . Understanding the specific targets for N'-(1-benzylpiperidin-4-ylidene)benzohydrazide will require further research.

- Molecular Docking Studies : In silico studies have indicated that this compound can effectively bind to target proteins involved in disease processes, which may elucidate its mode of action at the molecular level .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted using molecular docking simulations revealed that N'-(1-benzylpiperidin-4-ylidene)benzohydrazide binds effectively to targets associated with breast cancer (e.g., proteins 2YAT and 1IR3). The binding affinity was found to be superior compared to standard treatments, indicating a promising avenue for further development as an anticancer agent .

Q & A

Basic: What are the established synthetic routes for N'-(1-benzylpiperidin-4-ylidene)benzohydrazide and its derivatives?

Methodological Answer:

The compound is typically synthesized via condensation of benzohydrazide derivatives with ketones or aldehydes. For example, analogs like 4-tert-butyl-N'-(1-methylpiperidin-4-ylidene)benzohydrazide are synthesized by refluxing 4-tert-butylbenzohydrazide with 1-methylpiperidin-4-one in ethanol or methanol. Key steps include:

- Hydrazide-Ketone Condensation: Hydrazides react with ketones (e.g., piperidinones) under reflux in polar solvents (ethanol/methanol) to form hydrazone derivatives.

- Purification: Recrystallization from ethanol or column chromatography improves purity .

- Functional Group Tolerance: Electron-withdrawing/donating substituents on the benzohydrazide or ketone do not hinder reactivity, enabling diverse derivatives .

Advanced: How can green chemistry principles optimize the synthesis of benzohydrazide derivatives?

Methodological Answer:

Eco-friendly synthesis leverages recyclable solvents like PEG 400, which eliminates toxic catalysts and reduces waste. Key strategies include:

- Solvent Selection: PEG 400 acts as a non-toxic, reusable medium for condensation reactions (e.g., 2-chloroquinoline-3-carbaldehyde with substituted hydrazides), achieving yields >75% without acid/base catalysts .

- Reaction Efficiency: Room-temperature reactions in PEG 400 minimize energy consumption.

- Recycling: PEG 400 can be reused ≥3 times without yield loss, confirmed via NMR and IR monitoring .

Basic: What spectroscopic and computational methods validate the structure of benzohydrazide derivatives?

Methodological Answer:

- 1H/13C NMR: Assigns aromatic protons (δ 7.2–8.5 ppm) and hydrazone NH (δ 10–12 ppm). For example, N'-(quinoline-3-ylmethylene)benzohydrazide derivatives show distinct imine (C=N) peaks at ~160 ppm in 13C NMR .

- IR Spectroscopy: Confirms C=O (1650–1700 cm⁻¹) and C=N (1590–1650 cm⁻¹) stretches .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., using SHELXL for small-molecule refinement) .

- DFT Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity using Gaussian or ORCA .

Advanced: How can researchers resolve contradictions in reported biological activities of benzohydrazide derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC50 variations in tyrosinase inhibition) require:

- Standardized Assays: Use identical cell lines (e.g., A549 for cytotoxicity) and protocols (e.g., MTT assays) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, electron-withdrawing groups (NO2) on benzohydrazides enhance antibacterial activity (IZD 17 mm vs. S. aureus), while bulky tert-butyl groups may reduce solubility .

- In Silico Validation: Molecular docking (e.g., AutoDock Vina) identifies binding interactions. For instance, N'-phenylbenzohydrazide’s high tyrosinase inhibition (IC50 10.5 µM) correlates with hydrogen bonds to His263 and Met280 .

Advanced: What role do computational methods play in elucidating structure-activity relationships?

Methodological Answer:

- Docking Studies: Predict binding modes to targets like tyrosinase or cannabinoid receptors. For example, benzohydrazide derivatives show stronger binding (ΔG = -8.2 kcal/mol) than kojic acid (ΔG = -5.1 kcal/mol) due to hydrophobic interactions .

- 3D-QSAR Models: Map steric/electronic fields to bioactivity. A study on antimycobacterial derivatives used CoMFA (q² = 0.72) to prioritize compounds with para-hydroxy groups for synthesis .

- MD Simulations: Assess stability of ligand-receptor complexes (e.g., 100 ns simulations on GROMACS) to validate docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.